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molecular formula C6H5BrN2 B1523976 5-Bromo-2-vinylpyrimidine CAS No. 883901-68-6

5-Bromo-2-vinylpyrimidine

Cat. No. B1523976
M. Wt: 185.02 g/mol
InChI Key: LZGICTBSBIWVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08470810B2

Procedure details

5-Bromo-2-iodo-pyrimidine (9.15 g, 32.11 mmol) was dissolved in THF (150 ml) and Pd(PPh3)4 (18.85 g, 1.60 mmol) was added, followed by tributyl-vinyl-stannane (9.38 ml, 32.11 mmol). The resulting mixture was heated at 140° C. for 20 min under microwave irradiations, next filtered through a pad of celite and concentrated. The crude material was diluted with CH2Cl2 and washed with water. Separation of the layers, drying (Na2SO4) of the organic phase, filtration and evaporation in vacuo provided the crude material, which was purified by flash column chromatography (CH2Cl2) to give the title compound (4.05 g, 68%) as a volatile yellow oil crystallizing at 4° C.
Quantity
9.15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.38 mL
Type
reactant
Reaction Step Two
Quantity
18.85 g
Type
catalyst
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5](I)=[N:6][CH:7]=1.[CH2:9]([Sn](CCCC)(CCCC)C=C)[CH2:10]CC>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:1][C:2]1[CH:3]=[N:4][C:5]([CH:9]=[CH2:10])=[N:6][CH:7]=1 |^1:32,34,53,72|

Inputs

Step One
Name
Quantity
9.15 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)I
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.38 mL
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Step Three
Name
Quantity
18.85 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
next filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The crude material was diluted with CH2Cl2
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Separation of the layers
CUSTOM
Type
CUSTOM
Details
drying
FILTRATION
Type
FILTRATION
Details
(Na2SO4) of the organic phase, filtration and evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
provided the crude material, which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=NC1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 4.05 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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